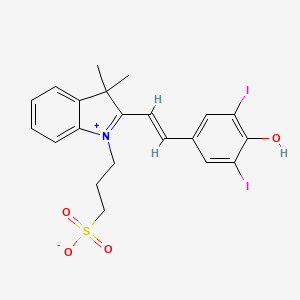
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a styryl group, and an indolium core, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves multiple steps, including the iodination of styrene derivatives, the formation of the indolium core, and the introduction of the sulfonate group. Common reagents used in these reactions include iodine, styrene, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学的研究の応用
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and indolium core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. These interactions can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
類似化合物との比較
Similar Compounds
3-(2-(4-Hydroxy-3,5-dibromostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with bromine atoms instead of iodine.
3-(2-(4-Hydroxy-3,5-dichlorostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate imparts unique chemical and biological properties compared to its bromine and chlorine analogs. Iodine atoms can enhance the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
生物活性
3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate, commonly referred to as a sulfonated indolium compound, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a complex structure that includes a sulfonate group, which enhances its solubility and biological activity.
The molecular formula of this compound is C21H21I2NO4S, with a molecular weight of approximately 525.27 g/mol. Its structural components include:
- A diiodostyryl moiety that may contribute to its biological activity.
- An indolium structure that is known for its role in various biological processes.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymes : Inhibition or modulation of enzymatic activity.
- Receptors : Potential interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways.
- Cellular Processes : Induction of apoptosis or modulation of cell cycle progression.
Anticancer Activity
Several studies have explored the anticancer properties of indolium derivatives. For instance:
- A study demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The sulfonate group in this compound may enhance its antimicrobial activity. Research has indicated:
- Compounds with sulfonate functionalities often display significant antibacterial and antifungal activities .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of sulfonated indolium compounds on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting potential use as an anticancer agent.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Data Tables
特性
CAS番号 |
145876-11-5 |
|---|---|
分子式 |
C21H21I2NO4S |
分子量 |
637.3 g/mol |
IUPAC名 |
3-[2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |
InChIキー |
SFPKEYWHHIHKEO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















